3,3-Dimethyl-1-methylsulfonylpiperazine
Description
3,3-Dimethyl-1-methylsulfonylpiperazine (CAS: 1095538-51-4) is a piperazine derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 1-position and two methyl (-CH₃) groups at the 3,3-positions of the piperazine ring. Its molecular formula is C₁₃H₂₀N₂O₂S, with a molecular weight of 268.37 g/mol . This compound is primarily utilized as a synthetic building block in pharmaceutical and chemical research, particularly in the development of receptor-targeted molecules due to its structural versatility .
Properties
IUPAC Name |
3,3-dimethyl-1-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)6-9(5-4-8-7)12(3,10)11/h8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPSKFQWNTUFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141923-89-9 | |
| Record name | 1-methanesulfonyl-3,3-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-methylsulfonylpiperazine typically involves the reaction of piperazine derivatives with methylating agents and sulfonylating agents. One common method includes the reaction of 3,3-dimethylpiperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-methylsulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group, although this requires specific reducing agents.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperazine derivatives without the sulfonyl group.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-methylsulfonylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-methylsulfonylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by substituents on the piperazine ring. Below is a comparative analysis of key analogs:
Key Differences and Implications
Receptor Binding Affinity :
- TFMPP exhibits broad serotonin receptor activity (5-HT₁A/₁B/₂A) due to its trifluoromethyl group, which enhances electronegativity and hydrophobic interactions . In contrast, This compound lacks aromatic substituents, making it less likely to directly engage neurotransmitter receptors unless further functionalized.
- Arylpiperazines like 1-(3-chlorophenyl)piperazine show higher 5-HT₁A affinity (Ki < 100 nM) compared to sulfonyl-substituted analogs, highlighting the role of aromatic groups in receptor targeting .
Metabolic Stability :
- The methylsulfonyl group in This compound reduces susceptibility to oxidative metabolism (e.g., CYP450-mediated N-demethylation) compared to N-methylpiperazines, as seen in DIC metabolism .
- 1-(Propylsulfonyl)-4-(3-methylcyclohexyl)piperazine may exhibit prolonged half-life due to its bulky cyclohexyl group, which impedes enzymatic degradation .
1-(2,5-Dimethoxyphenylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has lower solubility due to its large, planar aromatic substituents but improved membrane permeability .
Synthetic Utility :
- This compound serves as a versatile intermediate for introducing sulfonyl groups into complex molecules via nucleophilic substitution or coupling reactions, akin to methods used for arylpiperazines in and .
Biological Activity
3,3-Dimethyl-1-methylsulfonylpiperazine (DMSP) is a compound with potential therapeutic applications due to its unique structural properties and biological activities. This article reviews the biological activity of DMSP, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H16N2O2S
- SMILES : CC1(CN(CCN1)S(=O)(=O)C)C
- InChI : InChI=1S/C7H16N2O2S/c1-7(2)6-9(5-4-8-7)12(3,10)11/h8H,4-6H2
DMSP contains a piperazine ring substituted with a methylsulfonyl group, which contributes to its solubility and interaction with biological targets.
DMSP's biological activity can be attributed to several mechanisms:
- Anti-inflammatory Effects : DMSP has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that DMSP may possess antimicrobial properties.
- Neuroprotective Effects : Preliminary studies indicate that DMSP may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities of DMSP
Case Study: Neuroprotection in Experimental Models
In a study examining the neuroprotective effects of DMSP, researchers treated neuronal cell cultures with varying concentrations of DMSP. The results indicated that DMSP significantly reduced markers of oxidative stress and apoptosis compared to controls. The study concluded that DMSP could be a candidate for further investigation in neurodegenerative diseases.
Pharmacological Potential
The pharmacological potential of DMSP is supported by its diverse biological activities:
- Therapeutic Applications :
- Neurodegenerative Disorders : Due to its neuroprotective properties.
- Infectious Diseases : Potential use as an antimicrobial agent.
- Inflammatory Conditions : May serve as an anti-inflammatory treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
